1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

Übersicht

Beschreibung

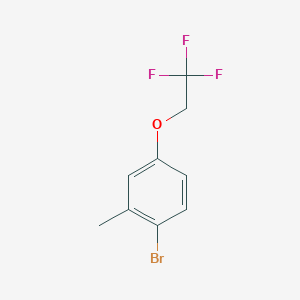

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where a bromine atom is substituted at the first position, a methyl group at the second position, and a 2,2,2-trifluoroethoxy group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution under specific conditions due to the electron-withdrawing trifluoroethoxy group, which activates the aromatic ring toward nucleophilic attack at positions ortho and para to itself .

Cross-Coupling Reactions

The C–Br bond participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Oxidation of the Methyl Group

The methyl substituent is oxidized to a carboxylic acid under strong oxidizing conditions.

Radical Bromination

The methyl group undergoes radical bromination under photolytic conditions, bypassing aromatic substitution.

Directed Ortho-Metalation

The trifluoroethoxy group directs metalation for further functionalization.

Reductive Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation conditions.

Key Mechanistic Insights

-

Electronic Effects : The trifluoroethoxy group’s strong electron-withdrawing nature dominates regioselectivity in electrophilic and nucleophilic reactions, overriding the methyl group’s activating effects .

-

Steric Considerations : Steric hindrance from the methyl group limits substitution at the ortho position relative to the trifluoroethoxy group .

-

Stability : The trifluoroethoxy group resists hydrolysis under both acidic and basic conditions, enabling its retention in diverse reaction environments .

Comparative Reactivity of Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 1-Bromo-4-(trifluoroethoxy)benzene | Lacks methyl group | Faster SNAr due to reduced steric hindrance |

| 1-Bromo-2-methyl-4-methoxybenzene | Methoxy instead of trifluoroethoxy | Lower electrophilic activation; reduced cross-coupling efficiency |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene serves as an intermediate in the synthesis of various pharmaceutical agents. Its bromine atom can participate in nucleophilic substitution reactions, making it valuable for creating complex organic molecules used in drug development. The trifluoroethoxy group can enhance the lipophilicity of compounds, potentially improving their bioavailability.

Agrochemical Development

The compound is also explored for its potential as an agrochemical. Its structure may confer herbicidal or fungicidal properties, making it a candidate for developing new pesticides. The trifluoromethyl group is known to increase the potency and selectivity of agrochemicals by influencing their interaction with biological targets.

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials such as polymers and coatings. The incorporation of fluorinated groups often leads to enhanced chemical resistance and thermal stability in polymer matrices.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of novel bioactive compounds using this compound as a key intermediate. Researchers utilized this compound to create a series of derivatives that exhibited significant antimicrobial activity against various pathogens. The results indicated that modifications to the trifluoroethoxy group could lead to compounds with improved efficacy.

Case Study 2: Development of Fluorinated Pesticides

In another research effort focused on agrochemicals, scientists synthesized several fluorinated pesticides incorporating this compound. These compounds were evaluated for their herbicidal activity in controlled environments. The findings revealed that certain derivatives showed enhanced selectivity towards target weeds while minimizing harm to non-target species.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Research | Intermediate for drug synthesis | Enhanced bioavailability |

| Agrochemical Development | Potential herbicides and fungicides | Increased potency and selectivity |

| Material Science | Synthesis of advanced polymers and coatings | Improved chemical resistance and stability |

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The trifluoroethoxy group can influence the compound’s reactivity and stability through electronic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the methyl group.

1-Bromo-2-methyl-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of the trifluoroethoxy group.

Uniqueness

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a bromine atom and a trifluoroethoxy group, which impart distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, making it valuable for specific synthetic applications.

Biologische Aktivität

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C₉H₈BrF₃O. It features a bromine atom at the first position, a methyl group at the second position, and a 2,2,2-trifluoroethoxy group at the fourth position of the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential bioactive properties.

The biological activity of this compound can be attributed to its unique structural components:

- Bromine Atom : Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds.

- Trifluoroethoxy Group : Enhances metabolic stability and bioavailability, which is crucial for drug development.

These characteristics suggest that the compound may serve as a precursor for bioactive molecules and pharmaceuticals. Its reactivity profile allows it to participate in various chemical reactions that can lead to the synthesis of more complex organic molecules.

Applications in Drug Development

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance:

- Increased Potency : The presence of trifluoromethyl groups has been shown to increase the potency of drugs targeting specific receptors. Studies have demonstrated that substituents like -CF₃ can significantly enhance the inhibition of serotonin uptake compared to non-fluorinated analogs .

- Pharmacokinetics : The incorporation of trifluoroethoxy groups into drug candidates has been associated with improved pharmacokinetic profiles, including better absorption and distribution characteristics.

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of trifluoromethyl-substituted compounds found that certain derivatives exhibited synergistic effects when combined with existing chemotherapeutics. This suggests that this compound could be explored further for its potential use in cancer therapy .

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibitors highlighted that compounds with similar structural motifs demonstrated significant inhibitory activity against key enzymes involved in disease pathways. This positions this compound as a candidate for further investigation in enzyme-targeted drug discovery .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | Structure | Potential anticancer properties | Trifluoromethoxy group enhances activity |

| 1-Bromo-3-(trifluoroethoxy)benzene | Structure | Moderate enzyme inhibition | Less potent than para-substituted analogs |

| 1-Bromo-4-(trifluoromethyl)benzene | Structure | Significant receptor binding | Stronger interaction with serotonin receptors |

Eigenschaften

IUPAC Name |

1-bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6-4-7(2-3-8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHRABWQLONJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.